Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

描述

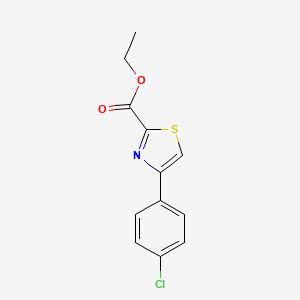

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate is a heterocyclic compound that features a thiazole ring substituted with an ethyl ester group and a 4-chlorophenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of ethyl bromoacetate and a base such as sodium ethoxide to yield the desired thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反应分析

Oxidation Reactions

The thiazole ring and ester group exhibit distinct oxidation behavior:

-

Thiazole ring oxidation : The sulfur atom in the thiazole ring can undergo oxidation with agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA), forming sulfoxide or sulfone derivatives.

-

Ester group oxidation : Strong oxidizing agents such as potassium permanganate (KMnO₄) in acidic conditions may convert the ester to a carboxylic acid, though this pathway is less common due to competing hydrolysis.

Key conditions :

Reduction Reactions

The ethyl ester group is susceptible to reduction:

-

Ester to alcohol : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the ester to a primary alcohol, yielding 4-(4-chlorophenyl)-1,3-thiazole-2-methanol.

Example :

Substitution Reactions

The chlorophenyl and thiazole moieties participate in nucleophilic and electrophilic substitutions:

Chlorophenyl Group Substitution

The chlorine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols under basic conditions :

| Nucleophile | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Aniline | K₂CO₃, DMF, 80°C | 4-(4-Aminophenyl)-1,3-thiazole-2-carboxylate | |

| Methoxide | NaH, methanol, reflux | 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylate |

Thiazole Ring Substitution

Electrophilic substitution occurs at the C-5 position of the thiazole ring due to electron-rich sulfur and nitrogen atoms:

Hydrolysis Reactions

The ester group hydrolyzes under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl in ethanol yields the carboxylic acid.

-

Basic hydrolysis : NaOH in aqueous ethanol produces the sodium carboxylate salt.

Reaction pathway :

Cycloaddition and Cross-Coupling Reactions

The thiazole ring participates in:

-

1,3-Dipolar cycloaddition : With nitrile oxides to form fused bicyclic systems .

-

Suzuki coupling : The chlorophenyl group couples with arylboronic acids using Pd catalysts, enabling biaryl synthesis .

Example :

Biological Activity and Mechanistic Insights

While not a direct reaction, the compound’s bioactivity stems from its interactions with biological targets:

-

Anticancer activity : Induces DNA damage via topoisomerase II inhibition (IC₅₀ = 1.98 µg/mL against A431 cells) .

-

Enzyme modulation : Inhibits cytochrome P450 enzymes, altering metabolic pathways.

Stability and Degradation

-

Thermal decomposition : Degrades above 200°C, releasing CO₂ and HCl.

-

Photodegradation : UV light induces ring-opening reactions, forming sulfenic acid intermediates.

科学研究应用

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

作用机制

The mechanism of action of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological context.

相似化合物的比较

Similar Compounds

- Ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate

- Ethyl 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate

- Ethyl 4-(4-methylphenyl)-1,3-thiazole-2-carboxylate

Uniqueness

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry.

生物活性

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

This compound has been investigated for several biological activities, primarily focusing on:

- Antimicrobial Activity : The compound exhibits potential against various bacterial and fungal strains.

- Anticancer Activity : It has shown cytotoxic effects on different cancer cell lines, particularly liver carcinoma (HepG2).

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, possess notable antimicrobial properties. The presence of the chlorine atom in the para position of the phenyl ring enhances its reactivity and biological efficacy.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. The compound exhibits cytotoxicity against liver carcinoma cell lines, with a significant structure-activity relationship observed.

Case Study: HepG2 Cell Line

In a study assessing the cytotoxic effects on HepG2 cells, the following results were reported:

- IC50 Values : The IC50 value for this compound was found to be approximately 7.06 µM , indicating moderate potency compared to doxorubicin (IC50 = 0.5 µM) as a reference drug.

Table 2: Cytotoxicity of Thiazole Derivatives Against HepG2 Cell Line

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 7.06 | |

| Doxorubicin | 0.5 | |

| Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate | 5.00 |

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific enzymes or receptors within the cell. This compound may inhibit certain pathways critical for cell survival and proliferation in cancerous cells.

Structure-Activity Relationship (SAR)

The SAR studies highlight that the presence of electron-withdrawing groups like chlorine increases the biological activity of thiazole derivatives. Variations in substituents at different positions on the thiazole ring significantly influence their efficacy.

Key Findings from SAR Studies

- Chloro Substitution : Enhances antimicrobial and anticancer activity.

- Ester Group : Presence at position 2 is associated with higher antitumor activity.

- Electron-Drawing Groups : Generally improve potency against cancer cells.

属性

IUPAC Name |

ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSJMEGGOPRTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503177 | |

| Record name | Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75680-91-0 | |

| Record name | Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。